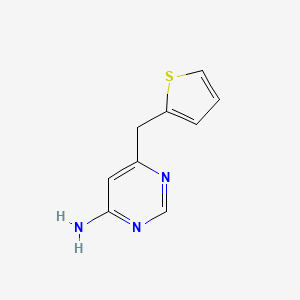

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine

Description

Structural Classification Within Pyrimidine-Thiophene Hybrid Systems

The structural classification of this compound within pyrimidine-thiophene hybrid systems reveals important relationships between molecular architecture and chemical behavior. As a member of the pyrimidine derivatives class, this compound exhibits the characteristic six-membered aromatic ring with nitrogen atoms at positions 1 and 3, following the established nomenclature for diazine compounds. The thiophene component contributes a five-membered sulfur-containing aromatic ring that is structurally analogous to furan and pyrrole but with distinct electronic properties due to the presence of sulfur rather than oxygen or nitrogen. The methylene bridge connecting these two ring systems creates a flexible linker that allows for conformational adjustments while maintaining the overall structural integrity of the molecule.

The systematic classification of this compound type has been enhanced by the development of comprehensive nomenclature systems that account for the various substitution patterns possible within pyrimidine-thiophene hybrids. The International Union of Pure and Applied Chemistry naming convention identifies this compound through a systematic approach that specifies the position of each substituent relative to the pyrimidine core. This nomenclature system facilitates communication among researchers and enables precise identification of structural analogs and derivatives. The compound's classification is further refined by considering the nature of the linking group between the heterocyclic systems, with the methylene bridge representing one of several possible connection modes that include direct ring fusion, ether linkages, and various other bridging groups.

Within the broader context of heterocyclic compound classification, this compound belongs to the category of compounds that exhibit both electron-rich and electron-poor characteristics within a single molecule. The thiophene ring system contributes electron density through its sulfur atom, while the pyrimidine ring, particularly when substituted with electron-withdrawing groups, tends to be electron-deficient. This electronic complementarity creates opportunities for intramolecular interactions and influences the compound's reactivity patterns, stability, and biological activity. The amino group at the 4-position adds another dimension to the electronic structure, providing both hydrogen bond donor capability and additional electron density to the pyrimidine system.

Historical Development of Bicyclic Aminopyrimidine Derivatives

The historical development of bicyclic aminopyrimidine derivatives, including compounds related to this compound, reflects a progressive evolution in synthetic methodology and understanding of structure-activity relationships. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundation for modern pyrimidine chemistry. This early work was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These pioneering efforts established the fundamental synthetic pathways that would later be adapted and refined for the preparation of more complex aminopyrimidine derivatives.

The development of bicyclic pyrimidine systems gained momentum in the latter half of the twentieth century as researchers recognized the potential of these structures as adenosine triphosphate analogs and inhibitors of purine-dependent proteins. A significant milestone in this field was the development of highly efficient solid-phase synthesis methods for bicyclic pyrimidine derivatives, which enabled the preparation of large libraries of structurally diverse compounds for biological screening. The synthesis of key intermediates, particularly 4,6-disubstituted-5-amino-pyrimidines, involved innovative reduction methodologies using compounds such as 1,1'-dioctyl-viologen in triphasic reaction systems. These mild reduction conditions proved crucial for maintaining the integrity of acid-labile solid supports and accommodating a wide range of combinatorial substituents.

The evolution of aminopyrimidine derivative synthesis has been characterized by the continuous development of new methodologies that address the challenges associated with constructing complex bicyclic systems. Traditional approaches often required drastic reaction conditions, long reaction times, and complex synthetic pathways, leading researchers to seek more efficient alternatives. The introduction of microwave-assisted synthesis and ultrasonic irradiation has revolutionized the field by enabling rapid construction of chromenopyrimidine and related bicyclic systems under mild conditions. These technological advances have made it possible to explore previously inaccessible structural variations and to develop compounds with enhanced biological activities.

The historical trajectory of bicyclic aminopyrimidine development has been closely intertwined with advances in medicinal chemistry and drug discovery, particularly in the areas of antiviral and anticancer research. The recognition that thiophene-pyrimidine hybrid systems could serve as potent inhibitors of human immunodeficiency virus reverse transcriptase led to intensive research efforts focused on optimizing these structures for improved drug resistance profiles and pharmacokinetic properties. This work has resulted in the development of compounds with single-figure nanomolar inhibitory activity against wild-type virus strains and significant activity against drug-resistant variants, demonstrating the continued relevance of bicyclic aminopyrimidine derivatives in contemporary drug discovery efforts.

Properties

IUPAC Name |

6-(thiophen-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZUTZIRWRRXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach to synthesize 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine involves the reaction of a halogenated pyrimidine intermediate, such as 2,4-dichloropyrimidine, with thiophen-2-ylmethanamine. The nucleophilic amine displaces the chlorine atom at the 4-position, leading to the formation of the desired amino-substituted pyrimidine.

- Reaction Conditions: The reaction can be carried out under conventional heating for prolonged periods (up to 120 hours) or under microwave irradiation for significantly reduced reaction times (~25 minutes).

- Yields: Yields vary depending on conditions and substrates, ranging from moderate (22%) to high (80%). Microwave-assisted methods have shown comparable or superior yields compared to traditional heating.

- Example: Treatment of 2,4-dichloropyrimidine derivatives with thiophen-2-ylmethanamine under microwave conditions yielded N-(thiophen-2-ylmethyl)pyrimidin-4-amines efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the nucleophilic substitution reactions, reducing reaction times drastically while maintaining or improving yields.

- Advantages: Shortened reaction times (from days to minutes), comparable or improved yields, and potential energy savings.

- Procedure: The halogenated pyrimidine and thiophen-2-ylmethanamine are mixed and subjected to microwave heating at elevated temperatures (e.g., 150 °C) for short durations (10–30 minutes).

- Outcomes: Some compounds prepared by microwave methods matched or exceeded yields obtained by conventional methods.

Palladium-Catalyzed Cross-Coupling Reactions

Although more commonly used for biaryl or aryl-heteroaryl couplings, palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions have been adapted in related pyrimidine chemistry, particularly when complex substituents are involved.

- Typical Procedure: A halogenated pyrimidine intermediate reacts with an amine (e.g., thiophen-2-ylmethanamine) in the presence of palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3) and ligands under microwave or sealed tube heating.

- Conditions: Reactions are often performed in solvents like acetonitrile or dichloromethane, with bases such as sodium tert-butoxide or sodium carbonate, at temperatures ranging from 100 °C to 150 °C.

- Yields and Purification: Products are isolated by extraction and purified by silica gel chromatography, with yields depending on substrate and catalyst system.

Reductive Amination Approach

Another synthetic route involves reductive amination between a pyrimidinyl aldehyde and thiophen-2-ylmethanamine.

- Process: The aldehyde intermediate is reacted with thiophen-2-ylmethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

- Workup: The reaction mixture is neutralized, extracted with organic solvents like ethyl acetate, washed, dried, and concentrated to isolate the product.

- Advantages: This method allows for selective introduction of the thiophen-2-ylmethyl group at the amino position.

- Limitations: Requires careful control of reaction conditions and purification steps to avoid side products.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine + Thiophen-2-ylmethanamine | Conventional heating (e.g., 120 h) | Up to 120 hours | 22 – 80 | Longer reaction time, moderate to high yield |

| Microwave-assisted substitution | Same as above | Microwave irradiation (~150 °C) | ~25 minutes | 22 – 80 | Short reaction time, comparable or better yield |

| Pd-catalyzed cross-coupling | Halogenated pyrimidine + amine + Pd catalyst | Microwave or sealed tube heating | 10 min – 24 h | Moderate to high | Requires catalyst, careful purification |

| Reductive amination | Pyrimidinyl aldehyde + amine + reducing agent | Room temperature to mild heating | Hours to overnight | Moderate | Selective, requires reductant and workup |

Detailed Research Findings

- Microwave Method Efficiency: In a study synthesizing N-(thiophen-2-ylmethyl)pyrimidin-4-amines, microwave irradiation reduced reaction time from 120 hours to 25 minutes while maintaining or improving yields for several derivatives.

- Catalyst Selection: For palladium-catalyzed amination, switching from Pd(PPh3)4 to silica-bound DPP-palladium catalysts helped reduce palladium contamination without compromising yield.

- Purification Techniques: Organic layers after reaction are typically washed with brine, dried over sodium sulfate, filtered, and concentrated. Final products are purified by silica gel chromatography using solvent mixtures such as hexanes and ethyl acetate.

- Reaction Optimization: The choice of solvent, base, and temperature critically influences yield and purity. For example, sodium tert-butoxide as base and acetonitrile as solvent under microwave heating at 150 °C gave good results.

- Reductive Amination Specifics: The reductive amination process requires neutralization of acidic phases and careful extraction to isolate the amine product. Magnesium sulfate is commonly used as a drying agent before solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a nucleophile on the pyrimidine ring.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Potassium Hydroxide: Used in the cyclization of thiophene-substituted chalcones with guanidine.

Acetylacetone and Ethylacetoacetate: Used in the refluxing of intermediates to obtain pyrimidopyrimidines.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrimidopyrimidines, which can be further modified for specific applications .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrimidine derivatives, including 6-(thiophen-2-ylmethyl)pyrimidin-4-amine, exhibit anticancer properties. A study involving molecular modeling indicated that related compounds can inhibit tumor growth, specifically against Ehrlich ascites carcinoma cells . The structural features of this compound allow it to interact with various biological targets, making it a promising candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

The compound has been identified as a potential lead for developing anti-inflammatory drugs. Its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, positions it as a candidate for treating inflammatory diseases. The presence of the thiophenylmethyl moiety may enhance its binding affinity to these enzymes.

Biochemical Research

This compound is also utilized in biochemical research to study enzyme inhibition mechanisms. Its unique structure allows researchers to explore interactions with various receptors and enzymes involved in disease processes, providing insights into potential therapeutic targets.

In Vivo Studies

A notable case study involved the evaluation of pyrimidine derivatives similar to this compound in vivo for their anticancer effects. Results indicated significant tumor reduction in animal models treated with these compounds, suggesting their potential utility in clinical settings .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify the relationship between the chemical structure of pyrimidine derivatives and their biological activity. These studies reveal that modifications to the thiophene ring or substituents on the pyrimidine core can significantly alter potency against specific targets, such as COX enzymes involved in inflammation .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(thiophen-2-yl)methylpyrimidin-4-amine | Methyl group at position 2 | Anti-inflammatory |

| 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one | Pyridine substitution | Antitumor |

| 6-Methoxy-N-(thiophen-2-yl)methylpyrimidin-4-amines | Methoxy group present | COX inhibitor |

This table illustrates the versatility of pyrimidine derivatives and their varying biological activities based on structural modifications.

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes, thereby modulating biological pathways and exerting its therapeutic effects . For example, it has been identified as a dual inhibitor of growth factor receptors, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrimidines with Thiophene Moieties

6-Methoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (Compound 17/55)

- Structure : Differs by a methoxy group at position 6 and a 4-(methylsulfonyl)phenyl group at position 2.

- Properties :

- Comparison : The methoxy and methylsulfonyl groups enhance COX-2 binding affinity compared to the simpler thiophen-2-ylmethyl substitution in the parent compound.

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

- Structure : Thiophen-2-yl at position 4 and trifluoromethyl at position 4.

- Properties: CAS: 396-63-4; molecular formula C₉H₆F₃N₃S.

Pyrimidines with Varied Substituents

6-Ethoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (Compound 18)

- Structure : Ethoxy group replaces methoxy in Compound 16.

- Properties :

- Comparison : The ethoxy group increases hydrophobicity slightly, which may influence pharmacokinetics compared to the methoxy analog.

5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Features a fluorophenyl group and ethoxyanilino substitution.

- Properties :

COX-2 Inhibitors

Pesticidal Derivatives

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiophen-2-ylmethyl group, which contributes to its unique pharmacological properties. The specific substitution pattern is crucial for its interaction with biological targets.

The primary mechanism of action for this compound is its role as a reversible inhibitor of the urea transporter B (UT-B). This inhibition affects urea transport pathways, leading to a decrease in maximum urinary concentration of urea. The compound's pharmacokinetics show a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests, indicating rapid metabolism and potential challenges in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial and fungal strains, the compound demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting its potential as an antibacterial and antifungal agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human leukemia and breast cancer cells, with IC50 values indicating effective cytotoxicity at sub-micromolar concentrations. These findings suggest that it may act by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Such inhibition could position this compound as a potential therapeutic agent for inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | < 10 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | < 5 | Disruption of fungal cell membrane |

| Anticancer | MCF-7, U937 | 0.5 - 1.5 | Induction of apoptosis |

| Anti-inflammatory | COX enzymes | 1 - 5 | Inhibition of prostaglandin synthesis |

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Biochemical Research : Its role as an enzyme inhibitor aids in understanding metabolic pathways and therapeutic targets.

- Material Science : The compound's unique structure makes it useful in synthesizing other heterocyclic compounds .

Q & A

Q. What are the key considerations for designing a synthetic route for 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine?

- Methodological Answer : Synthetic route design should prioritize regioselectivity and steric effects due to the thiophene and pyrimidine moieties. Intermediate stability is critical; for example, thiophene-methylation steps may require protecting groups to avoid side reactions. Reaction conditions (e.g., solvent polarity, temperature) must balance yield and purity. Crystallographic studies of analogous pyrimidine derivatives highlight the importance of intramolecular hydrogen bonding in stabilizing intermediates . Pilot-scale synthesis should integrate column chromatography or recrystallization for purification, as demonstrated in similar pyrimidine systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, particularly distinguishing thiophene and pyrimidine protons. X-ray crystallography provides definitive structural validation, as seen in studies of N-(2-fluorophenyl)pyrimidine derivatives . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while infrared (IR) spectroscopy identifies functional groups like amine stretching vibrations. For purity assessment, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is recommended .

Q. How should researchers select solvents for reactions involving this compound?

- Methodological Answer : Solvent selection depends on reaction type: polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in pyrimidine systems, while non-polar solvents (e.g., toluene) favor cycloaddition reactions. Solubility studies of similar compounds suggest methanol/water mixtures are effective for recrystallization . Computational solvent screening (e.g., COSMO-RS) can predict solvation effects, as demonstrated in reaction design workflows .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in thiophene-pyrimidine coupling. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation . Molecular dynamics simulations assess solvent effects on intermediate stability. For example, ICReDD’s integrated computational-experimental workflows have accelerated reaction discovery for heterocycles by 30–50% .

Q. How can contradictory data in the biological activity of pyrimidine derivatives be resolved?

- Methodological Answer : Systematic variation of substituents (e.g., thiophene vs. phenyl groups) can isolate structure-activity relationships. Microbiological assays under standardized conditions (pH, temperature) reduce variability, as shown in studies of antifungal pyrimidines . Computational docking (e.g., AutoDock Vina) identifies binding site interactions, while metabolomics traces off-target effects. Contradictions in activity may arise from crystallographic polymorphism, necessitating rigorous polymorph screening .

Q. What role does substituent positioning play in the reactivity of this compound?

- Methodological Answer : Substituent steric and electronic effects dictate reactivity. For instance, the thiophene-methyl group at C6 increases steric hindrance, reducing nucleophilic attack at adjacent positions. X-ray studies of N-(4-methoxyphenyl)pyrimidines show dihedral angles between substituents influence conjugation and stability . Hammett constants (σ) quantify electronic effects, guiding predictions of reaction rates in functionalization steps.

Data Analysis and Experimental Design

Q. How should researchers approach scaling up this compound synthesis without compromising yield?

- Methodological Answer : Kinetic profiling (e.g., via in-situ FTIR) identifies rate-limiting steps for optimization. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at scale . Process simulation tools (Aspen Plus) model heat/mass transfer, while Design of Experiments (DoE) matrices optimize parameters like catalyst loading and stirring rates .

Q. What strategies mitigate byproduct formation in pyrimidine functionalization?

- Methodological Answer : Byproducts often arise from over-alkylation or oxidation. Reductive amination under inert atmospheres minimizes oxidation, as shown in thiomorpholine-pyrimidine syntheses . Flow chemistry reduces residence time, suppressing side reactions. Computational impurity tracking (e.g., LC-MS coupled with cheminformatics) identifies byproduct structures for targeted mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.